molecular formula C42H50Br2N2O8 B15295946 2,2'-Bis(N-Methyl Naltrexone) Dibromide

2,2'-Bis(N-Methyl Naltrexone) Dibromide

Cat. No.: B15295946
M. Wt: 870.7 g/mol
InChI Key: XPJNWEWLFZNHHR-MOWZEBMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves the methylation of naltrexone followed by bromination. The process typically starts with naltrexone, which is methylated to form N-Methyl Naltrexone. This intermediate is then reacted with bromine to yield the final product .

Industrial Production Methods

Industrial production of 2,2’-Bis(N-Methyl Naltrexone) Dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(N-Methyl Naltrexone) Dibromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrogen for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of N-Methyl Naltrexone yields 2,2’-Bis(N-Methyl Naltrexone) Dibromide .

Mechanism of Action

The mechanism of action of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves its interaction with opioid receptors. It acts as an antagonist, blocking the effects of opioids by binding to the mu-opioid receptors. This prevents the euphoric effects associated with opioid use and helps in the treatment of opioid dependence .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2,2’-Bis(N-Methyl Naltrexone) Dibromide is unique due to its specific chemical structure, which allows it to interact with opioid receptors in a distinct manner. This makes it particularly useful in neurology and pain management research .

Properties

Molecular Formula

C42H50Br2N2O8

Molecular Weight

870.7 g/mol

IUPAC Name

(3R,4R,4aS,7aR,12bS)-10-[(3R,4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-10-yl]-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;dibromide

InChI

InChI=1S/C42H48N2O8.2BrH/c1-43(19-21-3-4-21)13-11-39-31-23-15-25(33(47)35(31)51-37(39)27(45)7-9-41(39,49)29(43)17-23)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30,2)20-22-5-6-22;;/h15-16,21-22,29-30,37-38,49-50H,3-14,17-20H2,1-2H3;2*1H/t29-,30-,37+,38+,39-,40+,41-,42-,43-,44-;;/m1../s1

InChI Key

XPJNWEWLFZNHHR-MOWZEBMDSA-N

Isomeric SMILES

C[N@@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@@]8(CC[N@+]9(C)CC2CC2)[C@@H](O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-]

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CC[N+]9(C)CC2CC2)C(O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.